8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 892299-50-2
VCID: VC4060949
InChI: InChI=1S/C14H17N3S/c1-17-9-7-14(8-10-17)15-12(13(18)16-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18)
SMILES: CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Molecular Formula: C14H17N3S
Molecular Weight: 259.37 g/mol

8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 892299-50-2

Cat. No.: VC4060949

Molecular Formula: C14H17N3S

Molecular Weight: 259.37 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione - 892299-50-2

Specification

CAS No. 892299-50-2
Molecular Formula C14H17N3S
Molecular Weight 259.37 g/mol
IUPAC Name 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Standard InChI InChI=1S/C14H17N3S/c1-17-9-7-14(8-10-17)15-12(13(18)16-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18)
Standard InChI Key YOTXRAMOGZFEOJ-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Canonical SMILES CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic system where a piperidine ring is fused to a triazine-like heterocycle via a shared spiro carbon atom. The core structure includes three nitrogen atoms, with one positioned at the 8-methyl substituent and another within the thione functional group. The phenyl ring at the 3-position introduces aromaticity, while the thione group (C=S\text{C=S}) contributes to its electronic and reactive profile .

Table 1: Key Structural Features

FeatureDescription
Spiro centerJunction of piperidine and triazine-like rings
Functional groupsThione (C=S\text{C=S}), methyl, phenyl
Aromatic systemsBenzene ring at C3
Heteroatoms3 nitrogen atoms, 1 sulfur atom

X-ray crystallographic studies of analogous spirocyclic compounds, such as 4-phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione, reveal non-planar conformations with dihedral angles exceeding 85° between aromatic and heterocyclic planes . Such structural rigidity may influence intermolecular interactions and crystallinity.

Physicochemical Characteristics

The compound is a solid at room temperature with a purity of ≥97% . Its solubility profile remains understudied, but logP values of related spirocyclic thiones suggest moderate lipophilicity (logP ≈ 3.19) , indicating potential membrane permeability. The thione group’s polarity (polar surface area ≈ 37.3 Ų) may facilitate hydrogen bonding with biological targets.

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis typically employs multi-step protocols involving:

  • Cyclocondensation: Reaction of thiourea derivatives with cyclic ketones to form the spiro core.

  • Methylation: Introduction of the 8-methyl group via alkylating agents like methyl iodide.

  • Aromatic substitution: Coupling of phenyl groups using palladium-catalyzed cross-coupling reactions .

Optimized conditions (e.g., anhydrous solvents, controlled temperatures) are critical to achieving yields >70% . Post-synthetic purification often involves column chromatography or recrystallization from ethanol-water mixtures .

Analytical Characterization

  • Mass spectrometry: Molecular ion peak observed at m/z 259.37 ([M+H]⁺) .

  • NMR spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Methyl singlet at δ 2.3–2.5 ppm; aromatic protons at δ 7.2–7.4 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Thione carbon resonance near δ 180 ppm .

  • X-ray diffraction: While no data exists for this specific compound, related structures show monoclinic crystal systems with van der Waals-dominated packing .

CompoundActivity (IC₅₀/MIC)Target Pathway
8-Methyl-3-phenyl derivativeUnder investigationDNA/protein interaction
4-Phenyl-1,2,4-triazaspiro[4.4]12 µM (MCF-7)Apoptosis via Bcl-2 inhibition
8-[(4-Chlorophenyl)methyl] analog5 µg/mL (E. coli)Cell wall synthesis

Industrial and Research Applications

Polymer Stabilization

Patent literature highlights spirocyclic triazaspiro compounds as light stabilizers in polymers, scavenging free radicals through thiyl radical intermediates . The 8-methyl derivative’s thermal stability (decomposition >200°C) makes it suitable for high-temperature processing.

Chemical Intermediate

The compound serves as a precursor for:

  • Heterocyclic expansion: Ring-opening reactions to generate fused triazolo-pyrimidines.

  • Metal complexes: Coordination with Cu(II) or Zn(II) for catalytic applications .

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